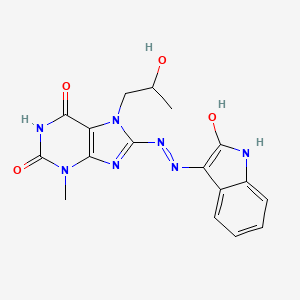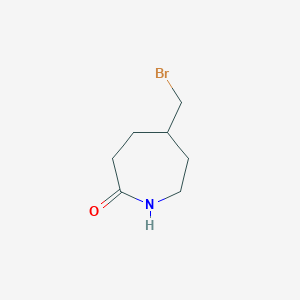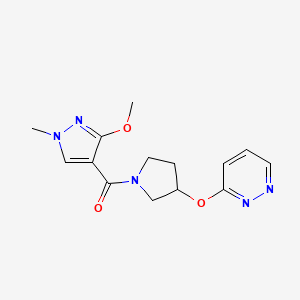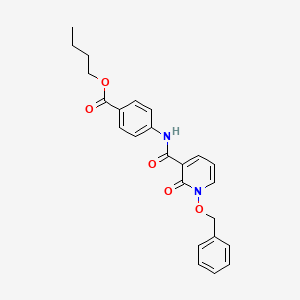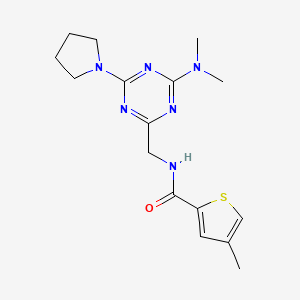
N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-4-methylthiophene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-4-methylthiophene-2-carboxamide” is a complex organic molecule. It is related to the compound INNO-406, which is a dual inhibitor of the Abl and Lyn protein tyrosine kinases . This compound has been studied for its potential in inhibiting these kinases .
Synthesis Analysis
The synthesis of such complex molecules often involves multi-step processes. While specific synthesis methods for this compound were not found, related compounds have been synthesized using various techniques. For instance, pyrrolidin-2-ones have been synthesized via a domino process involving the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation .Aplicaciones Científicas De Investigación
Drug Discovery and Development
The pyrrolidine ring, a component of the compound, is a common feature in medicinal chemistry due to its versatility and presence in biologically active compounds . This structure can be utilized in the development of new pharmaceuticals, particularly for the treatment of human diseases. The compound’s ability to efficiently explore pharmacophore space and contribute to the stereochemistry of molecules makes it a valuable asset in drug discovery.
Organocatalysis
In organic synthesis, the compound could be used as an organocatalyst due to its triazine and pyrrolidine components . These features may facilitate photoinduced organocatalyzed cyclization reactions, which are crucial in the synthesis of various organic compounds, including pyrrolidin-2-ones.
Microfluidic Systems
The compound’s structure indicates potential use in microfluidic systems for the synthesis of complex molecules . Its application in microchannel reactors under visible light conditions could lead to the development of green and efficient reaction routes for various syntheses.
Biological Activity Modulation
Pyrrolidine derivatives, such as those found in the compound, have been shown to modulate biological activity . This includes influencing the activity of selective androgen receptor modulators (SARMs), which are important in the treatment of conditions like muscle wasting and osteoporosis.
Stereoselective Synthesis
The stereogenicity of the pyrrolidine ring in the compound can be exploited for stereoselective synthesis . This is particularly relevant in the creation of enantioselective drugs, where the spatial orientation of substituents can lead to different biological profiles and binding modes to proteins.
Pharmacokinetic Profile Modification
The compound’s structure allows for the modification of pharmacokinetic profiles of drug candidates . This is crucial in optimizing the absorption, distribution, metabolism, and excretion (ADME) of pharmaceuticals, leading to improved efficacy and reduced side effects.
Safety And Hazards
The safety and hazards associated with this compound would depend on its physical and chemical properties. As with many chemicals, it could potentially be harmful if inhaled, swallowed, or if it comes into contact with the skin . Proper safety precautions should be taken when handling this compound.
Propiedades
IUPAC Name |
N-[[4-(dimethylamino)-6-pyrrolidin-1-yl-1,3,5-triazin-2-yl]methyl]-4-methylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N6OS/c1-11-8-12(24-10-11)14(23)17-9-13-18-15(21(2)3)20-16(19-13)22-6-4-5-7-22/h8,10H,4-7,9H2,1-3H3,(H,17,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHDQWTIRTLIZKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)C(=O)NCC2=NC(=NC(=N2)N(C)C)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-4-methylthiophene-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-N'-(2,4-dimethoxyphenyl)urea](/img/structure/B2954643.png)
![2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2954644.png)
![2-{[3-(3,4-dimethylbenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2954645.png)
![2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(2-fluorophenyl)acetamide](/img/structure/B2954648.png)
